![molecular formula C16H22N6O2 B3018353 Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate CAS No. 1904372-25-3](/img/structure/B3018353.png)
Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
CDK2 Inhibitor
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment . The compound’s inhibitory activity against CDK2/cyclin A2 has been investigated, and it has shown significant inhibitory activity .
Cancer Treatment
The compound’s potential as a cancer treatment has been explored due to its CDK2 inhibitory activity . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Cell Cycle Alteration
The compound has been found to cause significant alteration in cell cycle progression . This could potentially lead to the death of cancer cells, making it a promising candidate for further investigations in cancer treatment .
Apoptosis Induction
The compound has been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. This property could be beneficial in the treatment of cancer .
Antibacterial Activity
The compound’s structure is similar to that of triazolo[4,3-a]pyrazine derivatives, which have been tested for their antibacterial activities . Although the antibacterial activity of this specific compound has not been directly studied, its structural similarity to these derivatives suggests potential antibacterial applications .
Chemical Synthesis
The compound is available for purchase, indicating its use in chemical synthesis . It could be used as a starting material or intermediate in the synthesis of other complex molecules.
Future Directions
The future directions for research on “Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate” and similar compounds could include further exploration of their synthesis, biological activities, and potential applications. For instance, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been suggested for use as energetic materials , and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have been suggested for the treatment of multifunctional diseases .
properties
IUPAC Name |
cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-18-19-15-14(17-6-7-22(12)15)20-8-10-21(11-9-20)16(23)24-13-4-2-3-5-13/h6-7,13H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPHOKGDZIAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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